Octahydroindolizin-6-amine
Overview
Description
Octahydroindolizin-6-amine: is a bicyclic amine compound that features a saturated six-membered ring fused to a saturated five-membered ring, with an amine group attached to the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing octahydroindolizin-6-amine involves the reductive amination of octahydroindolizin-6-one. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or an amine derivative.
Hydrogenation: Another method involves the hydrogenation of indolizin-6-amine using a catalyst such as palladium on carbon under high pressure and temperature conditions. This method reduces the double bonds in the indolizine ring system, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydroindolizin-6-amine can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form fully saturated amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of fully saturated amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Octahydroindolizin-6-amine can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Due to its structural similarity to biologically active compounds, this compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and cardiovascular diseases.
Biochemical Research: The compound is used in studies to understand the interactions between amine-containing molecules and biological targets.
Industry:
Material Science: this compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of octahydroindolizin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Indolizine: A structurally related compound with an unsaturated ring system.
Piperidine: A six-membered ring amine that shares some chemical properties with octahydroindolizin-6-amine.
Pyrrolidine: A five-membered ring amine that is structurally similar but lacks the fused ring system.
Uniqueness: this compound is unique due to its bicyclic structure, which provides a combination of rigidity and flexibility that is not present in simpler amines like piperidine and pyrrolidine. This structural feature can enhance its binding interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-3-4-8-2-1-5-10(8)6-7/h7-8H,1-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJLNMVJTYHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CN2C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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